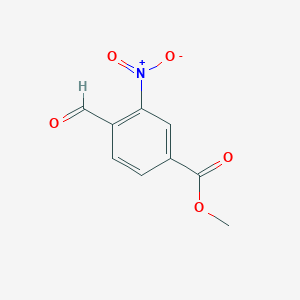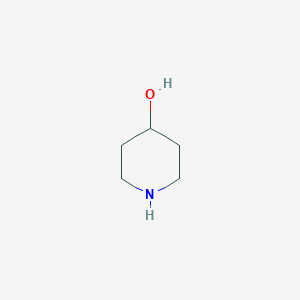![molecular formula C7H2F14O2 B117149 2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane CAS No. 162401-06-1](/img/structure/B117149.png)
2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane
Übersicht
Beschreibung
“2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane” is a chemical compound with the molecular formula C7H2F14O2 and a molecular weight of 384.067 . It is known to be an impurity of Sevoflurane , which is a volatile anesthetic .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C7H2F14O2, and its molecular weight, 384.067 . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Semi-Fluorinated Polymer Properties : The compound has been used in creating semi-crystalline perfluorocyclobutyl (PFCB) polymers, exhibiting unique crystallinity and high melting temperatures despite increased fluorocarbon content, making them soluble in common solvents (Smith et al., 2004).
Dental Composite Applications : It has been used to dilute dental composite materials, improving properties like polymerization shrinkage, water sorption, and the extent of polymerization, thereby reducing unreacted double bond concentration (Pereira et al., 2002).
Proton Exchange Membranes : The compound has been utilized in creating fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for proton exchange membranes in fuel cells, offering excellent chemical, mechanical, thermal, and electrochemical stability (Kim et al., 2020).
High-Performance Polymers : It's a critical component in synthesizing high-performance polymers, including polyethers and copolyethers, offering properties like solubility in organic solvents, increased contact angles to water, and high glass transition temperatures (Saegusa & Koizumi, 2005).
Stabilization in Transition Metal Complexes : The compound has been stabilized in transition metal complexes, opening up potential applications in catalysis and materials science (Frank et al., 2011).
Electrocatalytic Applications : It's used in novel ball-type metallophthalocyanines, showing promising applications as air catalysts in zinc-air batteries due to their distinctive molecular structure and catalytic activity (Kocyigit et al., 2017).
Nanocomposite Applications : The compound is used in developing lanthanide(III) oxide nanocomposites with hexafluoroisopropylidine-based polyimides, which could have applications in various high-tech fields (Thompson et al., 2002).
Polybenzoxazole Monomers : It's been synthesized as a precursor for fluorine-containing polybenzoxazole monomers, which are important in creating advanced polymeric materials (Ju-sun, 2007).
Soluble Polyimides : The compound is involved in producing soluble polyimides with low melt viscosity, useful in various industrial applications (Matvelashvili et al., 1995).
Polyimides with Oxadiazole Rings : It's used in polyimides containing oxadiazole rings, showing potential in electronics due to their solubility, thermal stability, and film-forming properties (Brumǎ & Damaceanu, 2008).
Eigenschaften
IUPAC Name |
2-[difluoro(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methoxy]-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F14O2/c8-3(9,10)1(4(11,12)13)22-7(20,21)23-2(5(14,15)16)6(17,18)19/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJOSLLGKLQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

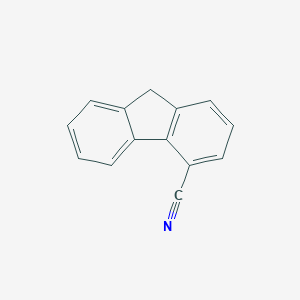
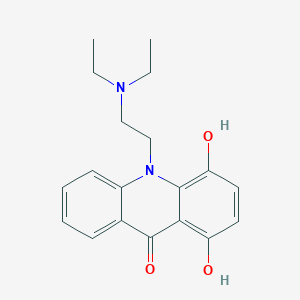
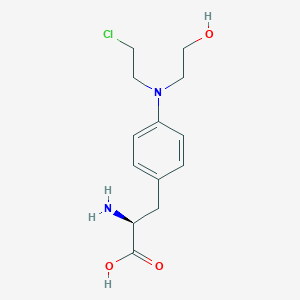
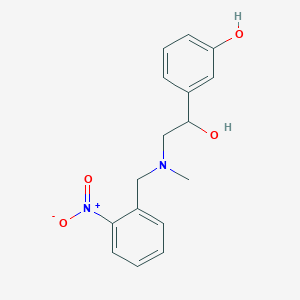
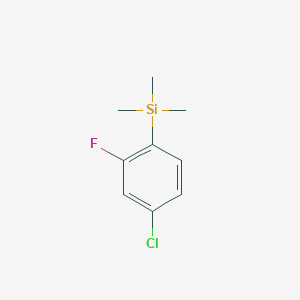

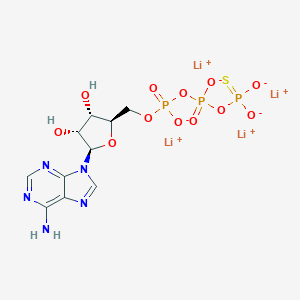
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)
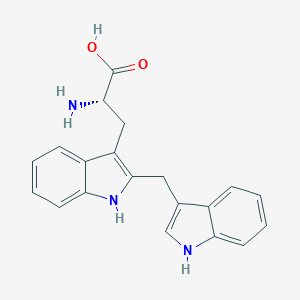
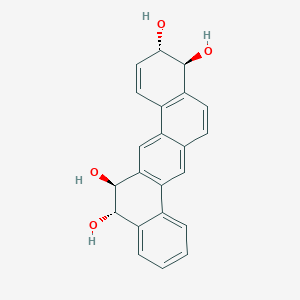

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
